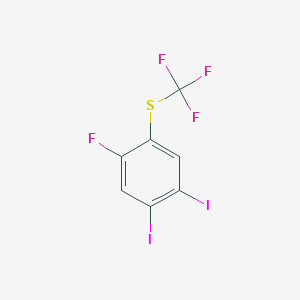
1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene is an organohalogen compound with the molecular formula C7H2F4I2S. This compound is characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethylthio group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene typically involves the halogenation of a fluorobenzene derivative. One common method includes the following steps:
Starting Material: Begin with 1-fluoro-2-iodobenzene.
Halogenation: React with iodine monochloride (ICl) in the presence of a catalyst to introduce the second iodine atom.
Trifluoromethylthiolation: Introduce the trifluoromethylthio group using a reagent such as trifluoromethanesulfenyl chloride (CF3SCl) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its use in radiolabeling and imaging studies.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene depends on the specific application. In chemical reactions, the iodine atoms and trifluoromethylthio group act as reactive sites, facilitating various transformations. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diiodo-4-fluorobenzene: Lacks the trifluoromethylthio group.
1,2-Diiodo-5-(trifluoromethylthio)benzene: Lacks the fluorine atom.
1,4-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene: Different substitution pattern on the benzene ring.
Uniqueness
1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene is unique due to the combination of halogen atoms and the trifluoromethylthio group, which imparts distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C7H2F4I2S |
|---|---|
Peso molecular |
447.96 g/mol |
Nombre IUPAC |
1-fluoro-4,5-diiodo-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H |
Clave InChI |
BSNAYFHABRSKKM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1I)I)SC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















